2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylpropanamide
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Description
2-cyano-N-(4-ethylphenyl)-3-pyridin-4-ylpropanamide is a biochemical used for proteomics research . It has a molecular formula of C17H17N3O and a molecular weight of 279.34 .
Molecular Structure Analysis
The molecular structure of 2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylpropanamide is based on its molecular formula, C17H17N3O . The molecule consists of a pyridine ring attached to a propanamide group with a cyano group (CN) and an ethylphenyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylpropanamide include its molecular formula (C17H17N3O) and molecular weight (279.34) . Other properties such as melting point, boiling point, solubility, and stability are not mentioned in the sources I found.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to investigate protein interactions and dynamics within a biological system. The molecular weight and formula of this compound make it suitable for specific tagging and identification processes in proteomic analysis .
Medicinal Chemistry
In medicinal chemistry, this compound can be used for the synthesis of potential pharmacologically active molecules. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. It serves as a building block for creating compounds that can interact with various biological targets.
Pharmacology
Pharmacological studies may employ this compound to explore its bioactivity. It could be a candidate for drug development, where its effects on certain receptors or enzymes are assessed. Understanding its interaction with biological systems can lead to the discovery of new therapeutic agents.
Material Sciences
The unique properties of this compound can be harnessed in material sciences. It could be used in the development of novel materials with specific characteristics, such as enhanced durability or conductivity. Its molecular structure could be key in creating new polymers or nanomaterials.
Organic Synthesis
This compound is valuable in organic synthesis as a precursor or intermediate. It can undergo various chemical reactions to form complex organic molecules. Researchers can exploit its cyano and acetamide groups to introduce new functional groups or extend molecular chains .
Analytical Chemistry
In analytical chemistry, this compound might be used as a standard or reagent. Its consistent and well-defined structure makes it suitable for calibrating instruments or as a reference in quantitative analysis. It can help in the development of new analytical methods or in the improvement of existing ones .
Biochemistry
Biochemists can use this compound to study metabolic pathways and enzyme mechanisms. It could act as an inhibitor or activator for certain biochemical reactions, providing insights into enzyme-substrate interactions and the regulation of metabolic processes .
Chemical Biology
In chemical biology, this compound can be used to probe biological systems. It can help in understanding the chemical basis of biological phenomena by acting as a molecular tool that can affect or mark biological molecules, pathways, or cells in a specific manner .
properties
IUPAC Name |
2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-13-5-7-16(8-6-13)20-17(21)15(11-18)10-14-4-3-9-19-12-14/h3-9,12,15H,2,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHLCBQGEWIIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-ethylphenyl)-3-pyridin-3-ylpropanamide |
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